{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea
Overview
Description
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea typically involves the condensation of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbaldehyde with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: The corresponding amine and aldehyde.
Substitution: New compounds with different substituents replacing the thiourea group.
Scientific Research Applications
Chemistry
In chemistry, {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties.
Biology
The compound has shown potential as an antimicrobial agent. Its ability to form stable complexes with metal ions enhances its biological activity, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anticancer agent. Its Schiff base structure allows it to interact with biological targets, potentially inhibiting the growth of cancer cells.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials. Its unique structure makes it suitable for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
{[(1E)-1-(2-Hydroxyphenyl)ethylidene]thiourea}: Another Schiff base with similar structural features but different substituents.
{[(1E)-1-(2-Hydroxy-3-methoxyphenyl)ethylidene]thiourea}: A Schiff base with additional methoxy groups, affecting its reactivity and biological activity.
Uniqueness
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea is unique due to its specific substitution pattern on the carbazole ring. The presence of dimethyl groups at positions 6 and 9 enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-(6,9-dimethyl-3,4-dihydro-2H-carbazol-1-ylidene)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-9-6-7-13-11(8-9)10-4-3-5-12(14(10)19(13)2)17-18-15(16)20/h6-8H,3-5H2,1-2H3,(H3,16,18,20)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGZSSFKAXKFU-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=NNC(=S)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C\3=C2CCC/C3=N\NC(=S)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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